molecular formula C11H8INO2 B2366490 Methyl 6-iodoquinoline-2-carboxylate CAS No. 1598490-95-9

Methyl 6-iodoquinoline-2-carboxylate

Cat. No. B2366490
CAS RN: 1598490-95-9
M. Wt: 313.094
InChI Key: SSWWTQVMENCIJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 6-iodoquinoline-2-carboxylate” is a chemical compound with the molecular formula C11H8INO2 . It has a molecular weight of 313.09 . This compound is used for research purposes .


Molecular Structure Analysis

The InChI code for “Methyl 6-iodoquinoline-2-carboxylate” is 1S/C11H8INO2/c1-15-11(14)10-4-2-7-6-8(12)3-5-9(7)13-10/h2-6H,1H3 . This indicates the presence of 11 carbon atoms, 8 hydrogen atoms, 1 iodine atom, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“Methyl 6-iodoquinoline-2-carboxylate” is a powder . The predicted boiling point is 396.3±22.0 °C and the predicted density is 1.771±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Isoquinoline Derivatives

Methyl 6-iodoquinoline-2-carboxylate is used in the synthesis of various isoquinoline derivatives. For example, it has been utilized in the Heck reaction for synthesizing 1-alkoxyisoquinoline-3-carboxylic acids esters, as demonstrated in the cyclization of methyl 2-(2,2,2-trifluoroacetylamino)acrylate arylation product using methyl 4,6-dichloro-2-iodobenzoate. This results in the formation of 1-methoxyisoquinoline-3-carboxylic acid ester through loss of water (A. Ture, K. Rubina, E. Rozhkov, V. Kauss, 2011).

Aminocarbonylation Processes

The compound is also significant in aminocarbonylation processes. The aminocarbonylation of 6-iodoquinoline, for instance, has been explored with a large series of amine nucleophiles, providing an efficient synthetic route for producing various quinoline-6-carboxamide and quinoline-6-glyoxylamide derivatives. The reaction conditions significantly influence the formation of amides and ketoamides (Sami Chniti, L. Kollár, A. Bényei, A. Takács, 2021).

Antiproliferative Activity Research

In cancer research, derivatives of methyl 6-iodoquinoline-2-carboxylate, like methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylate, have shown significant antiproliferative activity against various cancer cells. These novel compounds exhibited more potent antiproliferative activity than some reference drugs and were effective in inducing ROS generation and PARP cleavage in cells, making them promising anticancer lead compounds for further optimization (Xingyue Ji, Si-tu Xue, Yue-chen Zhan, Jia-jia Shen, Lin-tao Wu, Jie Jin, Zhen Wang, Zhuo-rong Li, 2014).

Auxiliary-Assisted Palladium-Catalyzed Arylation

It plays a role in auxiliary-assisted palladium-catalyzed arylation processes. A method for auxiliary-directed, palladium-catalyzed beta-arylation and alkylation of sp(3) and sp(2) C-H bonds in carboxylic acid derivatives employs a carboxylic acid 2-methylthioaniline- or 8-aminoquinoline amide substrate. This method is significant for functionalizing amino- and hydroxy-acid derivatives (D. Shabashov, O. Daugulis, 2010).

Synthetic Studies on Marine Drugs

In the field of marine drug synthesis, derivatives like 4H-Chromene-2-carboxylic acid ester, synthesized via various chemical reactions including the use of compounds like methyl 6-iodoquinoline-2-carboxylate, are being studied for their potential in antitumor activities. This research is crucial for understanding the structural-activity relationship of antitumor antibiotic tetrahydroisoquinoline natural products (Hui-jing Li, Jun-Li Wang, Rui Wang, Dong-Hui Luo, Yan‐Chao Wu, 2013).

Safety And Hazards

“Methyl 6-iodoquinoline-2-carboxylate” is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

“Methyl 6-iodoquinoline-2-carboxylate” is currently used for research purposes . The future directions of this compound could involve further exploration of its properties and potential applications in various fields.

properties

IUPAC Name

methyl 6-iodoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8INO2/c1-15-11(14)10-4-2-7-6-8(12)3-5-9(7)13-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWWTQVMENCIJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)C=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-iodoquinoline-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.